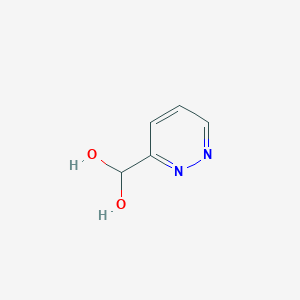![molecular formula C11H12N2 B12827898 2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
2-(but-2-en-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-2-en-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a but-2-en-2-yl group. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a compound of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-en-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with but-2-en-2-one under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(but-2-en-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the but-2-en-2-yl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
2-(but-2-en-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-(but-2-en-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The but-2-en-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1H-benzo[d]imidazole: Lacks the but-2-en-2-yl group, which may affect its biological activity and physicochemical properties.
2-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of the but-2-en-2-yl group, leading to differences in reactivity and application.
2-(2-hydroxyethyl)-1H-benzo[d]imidazole: The presence of a hydroxyethyl group can significantly alter the compound’s solubility and biological interactions.
Uniqueness
2-(but-2-en-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the but-2-en-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-[(E)-but-2-en-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h3-7H,1-2H3,(H,12,13)/b8-3+ |
Clave InChI |
YVHNCXFYKJQRCJ-FPYGCLRLSA-N |
SMILES isomérico |
C/C=C(\C)/C1=NC2=CC=CC=C2N1 |
SMILES canónico |
CC=C(C)C1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


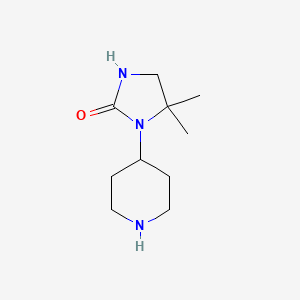
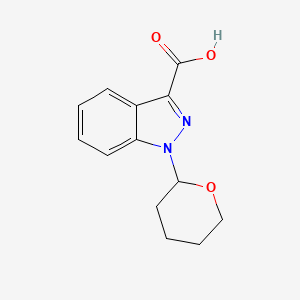



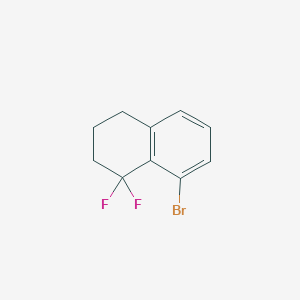
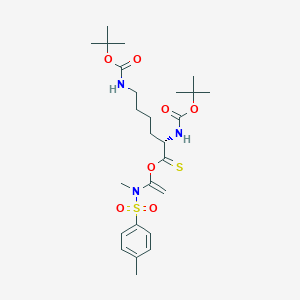
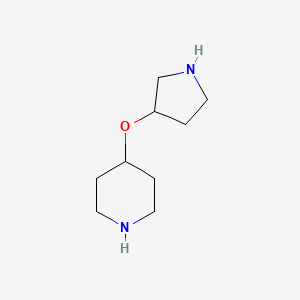
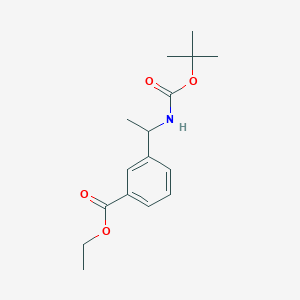
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
